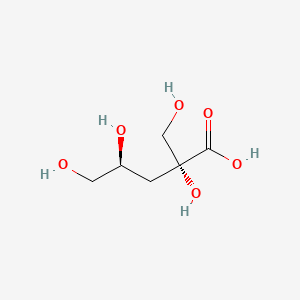
Sulphur Black 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphur Black 6 is a widely-used dye in the textile industry, known for its deep, rich black color. It is particularly valued for its affordability and effectiveness in dyeing various fabrics, including cotton, linen, and viscose . The compound is a complex organic molecule containing sulfur, which contributes to its strong chromophore and affinity for cellulose fibers .
Vorbereitungsmethoden
The preparation of Sulphur Black 6 involves several steps:
Raw Material Preparation: The primary raw materials include aromatic amines such as aniline, sulfur, and sodium polysulfide.
Reaction Preparation: Aniline is reacted with sulfur under controlled conditions to form a sulfur-containing heterocyclic molecule.
Oxidation and Reduction: The resulting compound undergoes various chemical treatments, including oxidation and reduction processes, to create the final this compound dye product.
Crystallization and Separation: The reaction mixture is acidified, usually with hydrochloric acid, to precipitate the dye, which is then filtered, washed, and dried.
Industrial Production: On an industrial scale, the process involves large reactors and precise control of temperature, pH, and reaction time to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Sulphur Black 6 undergoes several types of chemical reactions:
Oxidation: The dye can be oxidized to form various sulfur oxides, which can affect its color properties.
Common Reagents and Conditions: Typical reagents include sodium sulfide for reduction and sodium dichromate for oxidation.
Major Products: The primary products of these reactions include various sulfur-containing compounds and modified dye molecules with different chromophoric properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Sulphur Black 6 involves its interaction with cellulose fibers. The sulfur atoms in the dye molecule form strong bonds with the hydroxyl groups in cellulose, resulting in a stable and durable coloration . The dye’s effectiveness is enhanced by its ability to undergo reduction to a soluble form, which can penetrate the fibers more easily before being oxidized back to its insoluble form .
Vergleich Mit ähnlichen Verbindungen
Sulphur Black 6 is unique among sulfur dyes due to its deep black color and strong affinity for cellulose fibers. Similar compounds include:
Sulphur Black 1: Known for its use in producing black shades on cellulosic fibers.
Sulphur Blue 15: Used for blue shades, but with similar chemical properties and preparation methods.
Sulphur Brown 10: Produces brown shades and shares the same sulfur-containing heterocyclic structure.
This compound stands out due to its superior color fastness and resistance to fading, making it a preferred choice for industrial applications .
Eigenschaften
CAS-Nummer |
1327-16-8 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



